1-ethenyl-3-(trifluoromethoxy)benzene
Description
Overview of Organofluorine Compounds in Chemical Research
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, represent a cornerstone of modern chemical research with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an organic scaffold can dramatically alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and chemical stability to the molecule. Consequently, the strategic incorporation of fluorine is a key tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Importance of Ethenyl and Trifluoromethoxy Functional Groups in Chemical Synthesis
The ethenyl group (-CH=CH₂), also known as a vinyl group, is a versatile functional group in chemical synthesis. Its primary importance lies in its ability to undergo a wide variety of chemical transformations, most notably polymerization. The double bond of the ethenyl group serves as a reactive site for the formation of long polymer chains, making styrene (B11656) and its derivatives essential monomers for the production of a vast array of plastics and resins. Beyond polymerization, the ethenyl group can participate in numerous other reactions, including addition reactions and cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.
The trifluoromethoxy group (-OCF₃) is another functional group of significant interest, particularly in the design of bioactive molecules. It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which can surpass that of a single fluorine atom or even a trifluoromethyl group. The trifluoromethoxy group can significantly influence a molecule's conformation and its ability to interact with biological receptors. Its metabolic stability is also a key feature, as the C-F bonds are resistant to enzymatic cleavage.
Research Focus on 1-Ethenyl-3-(trifluoromethoxy)benzene within Contemporary Chemical Science
The compound this compound, also known as 3-(trifluoromethoxy)styrene, combines the key features of both the ethenyl and trifluoromethoxy functional groups. This unique combination makes it a molecule of interest in contemporary chemical science, particularly in the field of polymer chemistry. Research into this and similar fluorinated styrene derivatives is driven by the goal of developing new polymers with tailored properties. The presence of the trifluoromethoxy group is expected to impart unique characteristics to polymers derived from this monomer, such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.
While extensive research on this compound itself is not widely documented in publicly available literature, its structural similarity to other fluorinated styrenes, such as 3-(trifluoromethyl)styrene (B1348526), allows for informed predictions about its reactivity and potential applications. The primary research focus for such a monomer would likely be its polymerization behavior, both as a homopolymer and in copolymers with other monomers. The resulting polymers could find applications as specialty materials in areas requiring high performance under demanding conditions.
Properties of this compound and Related Compounds
Detailed experimental data for this compound is not extensively available. However, we can infer some of its properties based on data from its constituent parts and the closely related compound, 3-(trifluoromethyl)styrene.
Interactive Data Table: Physicochemical Properties
| Property | This compound (Predicted/Inferred) | 3-(Trifluoromethyl)styrene (Experimental) |
| Molecular Formula | C₉H₇F₃O | C₉H₇F₃ |
| Molecular Weight | 188.15 g/mol | 172.15 g/mol |
| Boiling Point | Likely higher than 3-(trifluoromethyl)styrene due to the oxygen atom | 64.5 °C at 40 mmHg |
| Density | Expected to be slightly higher than 3-(trifluoromethyl)styrene | 1.161 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.465 |
Note: The data for this compound is largely inferred due to a lack of specific experimental findings in publicly accessible literature.
Synthesis of Fluorinated Styrene Derivatives
The synthesis of fluorinated styrene derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing benzene (B151609) ring followed by the introduction of the ethenyl group. For this compound, a plausible synthetic pathway could involve the trifluoromethoxylation of a suitable benzene derivative, followed by a reaction to introduce the vinyl group, such as a Wittig reaction or a cross-coupling reaction.
For the related compound, 3-(trifluoromethyl)styrene, synthetic methods are more established. One potential route involves the reaction of 3-(trifluoromethyl)benzaldehyde with a methylating agent in a Wittig-type reaction to form the double bond.
Polymerization and Potential Applications
The primary scientific interest in this compound lies in its potential as a monomer for the synthesis of novel fluorinated polymers. The polymerization of the ethenyl group would lead to the formation of poly(3-(trifluoromethoxy)styrene).
Interactive Data Table: Potential Polymer Properties
| Polymer Property | Predicted Characteristics for Poly(3-(trifluoromethoxy)styrene) |
| Thermal Stability | High, due to the presence of the stable trifluoromethoxy group. |
| Chemical Resistance | Excellent, a characteristic feature of fluorinated polymers. |
| Optical Properties | Potentially low refractive index and high transparency. |
| Surface Properties | Low surface energy, leading to hydrophobicity and oleophobicity. |
Polymers derived from 3-(trifluoromethyl)styrene have been investigated for various applications, including as flame-retardant materials and in the development of optically active materials. smolecule.com It is reasonable to extrapolate that polymers of this compound could exhibit similar or enhanced properties, making them candidates for advanced materials in electronics, coatings, and specialty optics. The incorporation of the trifluoromethoxy group could further enhance flame retardancy and modify the optical properties of the resulting polymer. smolecule.com
Properties
IUPAC Name |
1-ethenyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXBCJVIYYBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Ethenyl 3 Trifluoromethoxy Benzene and Its Homologues
Electronic and Steric Influence of the Trifluoromethoxy Substituent on Reactivity
The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's electronic and steric properties. Its influence on the reactivity of the vinyl group in 1-ethenyl-3-(trifluoromethoxy)benzene is significant.
Steric Effects: The trifluoromethoxy group also exerts a notable steric influence. It is considered to be bulkier than a methoxy (B1213986) group, which can affect the approach of reactants to the vinyl moiety. mdpi.com This steric hindrance can play a crucial role in determining the regioselectivity and stereoselectivity of cycloaddition reactions, favoring pathways that minimize steric clash in the transition state.
The combination of these electronic and steric factors dictates the reactivity of this compound, predisposing it to react readily with electron-rich partners and influencing the orientation and stereochemical outcome of the resulting cycloadducts.
Cycloaddition Reaction Pathways
The electron-deficient nature of the vinyl group in this compound makes it a suitable component in various cycloaddition reactions. This section explores its participation in [3+2] and Diels-Alder [4+2] cycloadditions.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. In the context of this compound, the electron-poor nature of the double bond suggests it would react as a dipolarophile with a variety of 1,3-dipoles.
While specific studies on the [3+2] cycloaddition reactions of this compound are not extensively documented, predictions regarding regioselectivity and stereoselectivity can be made based on established principles and studies of similar fluorinated styrenes. The regiochemical outcome is primarily governed by the electronic and steric interactions between the 1,3-dipole and the dipolarophile.
For instance, in reactions with nitrones, the regioselectivity is often controlled by the frontier molecular orbitals (FMOs) of the reactants. The strong electron-withdrawing trifluoromethoxy group would lower the energy of the LUMO of the vinyl group, favoring a reaction where the HOMO of the nitrone interacts with the LUMO of the styrene (B11656) derivative. This typically leads to the formation of a specific regioisomer. Steric hindrance from the trifluoromethoxy group and the substituent on the nitrone would further influence the regiochemical and stereochemical outcome, favoring the less sterically congested transition state.
[3+2] cycloaddition reactions are generally considered to be concerted, one-step processes, proceeding through a single, often asynchronous, transition state. This means that the two new sigma bonds are formed in a single mechanistic step, although not necessarily at the exact same rate. The degree of asynchronicity can be influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. The presence of the strongly electron-withdrawing trifluoromethoxy group on the styrene is likely to polarize the transition state, potentially leading to a more asynchronous bond formation.
Computational studies on related systems, such as the reaction of diazoalkanes with substituted styrenes, support a concerted mechanism. These studies often reveal a highly asynchronous transition state where one new bond is significantly more formed than the other.
While the focus here is the trifluoromethoxy group, the influence of the structurally related trifluoromethyl group on activation energies in [3+2] cycloadditions has been investigated and provides valuable insights. The trifluoromethyl group, being strongly electron-withdrawing, generally lowers the activation energy for cycloadditions with electron-rich dipoles by narrowing the HOMO-LUMO gap between the reactants.
Computational studies involving trifluoromethyl-substituted alkenes have shown that the electron-withdrawing nature of the CF₃ group stabilizes the transition state, thereby lowering the activation barrier. For example, DFT calculations on the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with substituted styrenes have quantified the activation free energies, demonstrating the electronic influence of substituents on the reaction rate. It is reasonable to extrapolate that the trifluoromethoxy group in this compound would have a similar activating effect, lowering the energy barrier for its reaction with suitable 1,3-dipoles.
Table 1: Calculated Activation Free Energies (ΔG‡) for the [3+2] Cycloaddition of 2,2,2-Trifluorodiazoethane with Substituted Styrenes
| Substituent on Styrene | ΔG‡ (kcal/mol) |
| 4-Methoxy | 28.5 |
| 4-Methyl | 28.8 |
| H | 29.2 |
| 4-Chloro | 29.0 |
| 3-Trifluoromethyl | 28.7 |
Note: Data is illustrative and based on analogous systems to infer the potential impact of electron-withdrawing groups.
Diels-Alder [4+2] Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com Given the electron-withdrawing nature of the trifluoromethoxy group, this compound is expected to function as a dienophile.
Its reactivity in Diels-Alder reactions would be enhanced when paired with electron-rich dienes. The trifluoromethoxy group, by reducing the electron density of the vinyl double bond, lowers the energy of the dienophile's LUMO, facilitating the interaction with the HOMO of the diene and accelerating the reaction. masterorganicchemistry.com
However, styrenes are generally only moderately reactive dienophiles in thermal Diels-Alder reactions due to the loss of aromaticity in the transition state. High temperatures or the use of Lewis acid catalysts are often required to promote these reactions. The regioselectivity of the Diels-Alder reaction involving substituted styrenes is typically governed by both electronic and steric factors, with the "ortho" and "meta" products being possible. The presence of the meta-trifluoromethoxy substituent would likely influence this regioselectivity, although specific experimental data for this compound is scarce. In reactions with unsymmetrical dienes, the electronic directing effects of the trifluoromethoxy group would play a key role in determining the major regioisomer formed.
Dienophilic Properties of Trifluoromethylated Ethenes and Styrenes
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor in this reaction, and it is significantly influenced by the electronic nature of its substituents. For vinyl aromatics such as this compound, the ethenyl group acts as the dienophile. The presence of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, imparts unique electronic properties that modulate the dienophilic character of the molecule.
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull decreases the electron density of the aromatic ring and, through resonance and inductive effects, reduces the electron density of the vinyl π-bond. A lower electron density in the dienophile's double bond enhances its reactivity toward electron-rich dienes in normal-electron-demand Diels-Alder reactions. This principle is widely applied in the synthesis of fluorinated carbo- and heterocyclic compounds, where fluorinated building blocks serve as reactive components. beilstein-journals.orgnih.gov
Research on related fluorinated styrenes, such as β-fluoro-β-nitrostyrenes, has demonstrated their utility as effective dienophiles in cycloaddition reactions with cyclic 1,3-dienes, affording fluorinated bicyclic products in high yields. beilstein-journals.orgnih.govbeilstein-journals.orgdoaj.org Although specific kinetic data for this compound is not extensively detailed in the literature, the known behavior of α-(trifluoromethyl)styrenes in cycloaddition reactions suggests enhanced dienophilic activity. acs.org These analogues participate readily in Diels-Alder reactions, often without the side reactions like defluorination, highlighting their stability and utility as building blocks. acs.org The reaction of these activated styrenes with functionalized butadienes provides a pathway to variously substituted trifluoromethylated cyclohexenes. acs.org
The table below summarizes the effect of substituents on dienophile reactivity in Diels-Alder reactions.
| Substituent on Ethenylbenzene | Electronic Effect | Expected Impact on Dienophile Reactivity | Typical Diene Partner |
|---|---|---|---|
| -H (Styrene) | Neutral | Moderate | Electron-rich or -neutral dienes |
| -OCH₃ (Methoxy) | Electron-donating | Decreased (Normal-demand) / Increased (Inverse-demand) | Electron-poor dienes |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly Increased | Electron-rich dienes |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Significantly Increased | Electron-rich dienes |
| -OCF₃ (Trifluoromethoxy) | Strongly electron-withdrawing | Significantly Increased | Electron-rich dienes |
Intermolecular and Intramolecular Variants of Diels-Alder/Ene Tandem Reactions
The structural features of this compound and its derivatives make them suitable substrates for more complex, tandem pericyclic reactions, such as combined Diels-Alder/ene sequences. An ene reaction involves the addition of a compound with an allylic hydrogen (the ene donor) to an unsaturated compound (the enophile). nih.gov When a molecule contains both a diene and a dienophile, or an ene and an enophile, intramolecular reactions can occur, offering efficient pathways to complex polycyclic structures. chemtube3d.com
Intermolecular Variants: In an intermolecular setting, this compound, acting as a potent enophile due to the -OCF₃ group, can react with a molecule that is both a diene and an ene donor. For example, a reaction with a molecule like β-pinene could potentially lead to a cascade where an initial Diels-Alder reaction is followed by an ene reaction, or vice versa, depending on the specific steric and electronic factors of the substrates and reaction conditions.
Intramolecular Variants: More synthetically powerful are intramolecular Diels-Alder (IMDA) and ene reactions. If this compound is functionalized with a tether containing a diene moiety, an IMDA reaction can take place. The stereochemical outcome of such reactions is often highly predictable, governed by the geometry of the transition state. researchgate.net The presence of the trifluoromethoxy group on the dienophilic part can influence the stability of the endo and exo transition states, thereby controlling the diastereoselectivity of the cyclization. researchgate.net
A tandem intramolecular Diels-Alder/ene reaction could be envisioned in a substrate where the tether connecting the diene and the trifluoromethoxystyrene dienophile also contains an appropriate ene donor site. Computational studies on related systems have shown that the activation barriers for Diels-Alder and aromatic ene reactions can be manipulated by substrate design. nih.gov For instance, a thermally generated aryne tethered to an alkylarene can undergo an intramolecular aromatic ene reaction. nih.gov While distinct from a vinyl group reaction, this illustrates the potential for designing complex cascades. The outcome between a competing IMDA and an intramolecular ene reaction is dictated by the subtle interplay of thermodynamics, kinetics, and the conformational biases of the transition states. semanticscholar.org
Radical Chemistry of Fluorinated Vinyl Aromatics
Trifluoromethyl Radical Addition to Unsaturated Systems
The addition of a trifluoromethyl (CF₃) radical to unsaturated systems is a powerful method for incorporating the valuable trifluoromethyl group into organic molecules. nih.govwikipedia.org The double bond of fluorinated vinyl aromatics like this compound is susceptible to attack by the electrophilic CF₃ radical. This process is typically highly regioselective, with the radical adding to the less substituted carbon of the vinyl group (the terminal CH₂) to generate a more stable benzylic radical intermediate. nih.gov
Various reagents and methods have been developed to generate the trifluoromethyl radical for these addition reactions. wikipedia.org These include:
Photochemical or Thermal Decomposition: Reagents like trifluoroiodomethane (CF₃I) can be cleaved by light or heat to produce CF₃ radicals. rsc.orgrsc.org
Redox-Initiated Processes: Systems such as CF₃SO₂Na/AgNO₃/K₂S₂O₈ or the use of Umemoto's and Togni's reagents can generate CF₃ radicals under mild conditions. nih.gov
Electrochemical Methods: The oxidation of trifluoroacetic acid can produce CF₃ radicals at an anode. nih.gov
The general mechanism involves the generation of the CF₃ radical, its addition to the alkene to form a carbon-centered radical, and a subsequent chain transfer or termination step. nih.govacs.org For example, in the reaction of an alkene with CF₃I, the resulting radical abstracts an iodine atom from another molecule of CF₃I, propagating the radical chain. rsc.org The efficiency and product distribution can be influenced by reaction conditions, such as temperature and the presence of radical initiators. rsc.org
The table below summarizes common reagents for trifluoromethyl radical generation and their typical activation methods.
| Reagent | Common Name/Type | Activation Method | Reference |
|---|---|---|---|
| CF₃I | Trifluoroiodomethane | UV irradiation, Heat, Triethylborane | wikipedia.orgrsc.org |
| CF₃SO₂Na | Sodium trifluoromethanesulfinate (Langlois' reagent) | Oxidizing agent (e.g., t-BuOOH) | nih.gov |
| (CF₃CO₂)₂ | Bis(trifluoroacetyl) peroxide | Heat | wikipedia.org |
| Hypervalent Iodine Reagents | Togni's reagents | SET-reduction, Heat | researchgate.net |
| N-Trifluoromethyl-sulfonamides | Umemoto's reagents | Reducing agent (e.g., Na₂S₂O₄) | nih.gov |
Trifluoromethoxylation via Radical Chain Mechanisms
Trifluoromethoxylation, the introduction of the -OCF₃ group, can also proceed through radical pathways. The key reactive species is the trifluoromethoxy radical (•OCF₃), which is highly reactive and electrophilic. rsc.org Recent advances have led to the development of reagents capable of generating this radical under photoredox conditions, enabling the trifluoromethoxylation of arenes and alkenes. acs.orgresearchgate.netnih.gov
The mechanism for the radical trifluoromethoxylation of an alkene like this compound typically involves the following steps: rsc.orgacs.org
Initiation: A photocatalyst, upon irradiation with visible light, reduces a trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt) to generate the •OCF₃ radical. rsc.orgacs.org
Propagation: The electrophilic •OCF₃ radical adds to the electron-rich double bond of the styrene derivative. Similar to CF₃• addition, this occurs at the terminal carbon to form a stable benzylic radical intermediate. rsc.org
Chain Transfer/Oxidation: This benzylic radical can then participate in a radical chain process or be oxidized to a carbocation, which subsequently evolves to the final product. acs.org Quantum yield measurements have supported the involvement of a radical chain mechanism as essential for achieving useful synthetic yields in some systems. acs.org
Light/dark experiments have confirmed that these reactions are light-dependent, although this does not definitively rule out a radical chain mechanism. rsc.org The development of these radical-based methods provides a valuable alternative to traditional nucleophilic or electrophilic trifluoromethoxylation strategies. researchgate.netnih.gov
Factors Influencing Radical Chain Transfer in Fluorinated Styrenes
In the context of radical polymerization, chain transfer is a crucial process that terminates the growth of one polymer chain and initiates another, thereby controlling the molecular weight of the resulting polymer. wikipedia.org The efficiency of chain transfer is quantified by the chain transfer constant (Ctr). For fluorinated styrenes, several factors influence the rate and probability of chain transfer events.
Monomer Structure: The structure of the monomer itself can be a source of chain transfer. Abstraction of a hydrogen atom from the monomer can occur, though the resonance stabilization of the resulting radical may inhibit further propagation. wikipedia.org For fluorinated styrenes, the strong C-F bonds are generally resistant to abstraction, meaning chain transfer is more likely to involve C-H bonds on the aromatic ring or alkyl substituents.
Solvent: The choice of solvent can have a significant impact. Solvents with easily abstractable atoms (e.g., hydrogen in isopropanol (B130326) or halogens in carbon tetrachloride) can act as effective chain transfer agents, leading to a decrease in polymer chain length. wikipedia.org The stability of the solvent radical formed after the transfer event is a key determinant of the transfer efficiency. wikipedia.org
Chain Transfer Agents (CTAs): The deliberate addition of CTAs is the most common method for controlling molecular weight. In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical process, dithio- or trithio- compounds are used as CTAs. fluorine1.ru The effectiveness of a CTA is determined by the rates of radical addition to the CTA and fragmentation of the resulting intermediate radical. fluorine1.ru Studies on the polymerization of fluorinated monomers have shown that fluorination can suppress undesirable chain transfer reactions, allowing for the synthesis of high molecular weight polymers. rsc.org For example, in the polymerization of oligo ethylene (B1197577) glycol ethenesulfonate (B8298466) monomers, fluorinated variants showed higher conversions and molecular weights because chain transfer from methylene (B1212753) ether groups was suppressed. rsc.org
Temperature: Higher reaction temperatures generally increase the rate of chain transfer relative to propagation, as transfer reactions typically have higher activation energies. This results in lower average molecular weights.
The thermal stability of copolymers of α-trifluoromethylstyrenes with styrene has been investigated, with the glass transition temperature (Tg) being influenced by the content of the fluorinated monomer. nih.gov
Transition Metal-Catalyzed Transformations
The vinyl group of this compound is a versatile handle for a variety of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Late transition metals such as palladium, nickel, copper, and rhodium are commonly used to catalyze these reactions. uchicago.edu
Cross-Coupling Reactions:
Heck Reaction: In a Heck reaction, the vinyl group can couple with an aryl or vinyl halide. Palladium catalysts are most common for this transformation, which proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence. The trifluoromethoxy group, being electron-withdrawing, can influence the regioselectivity and rate of the migratory insertion step.
Suzuki and Stille Couplings: While these reactions typically involve coupling an organoboron or organotin reagent with a halide, variants exist where vinyl compounds can participate. For instance, after hydroboration or hydrostannylation of the vinyl group, the resulting organometallic species can undergo cross-coupling.
Sonogashira Coupling: Palladium and copper co-catalyze the coupling of terminal alkynes with vinyl halides. While this compound itself is not a halide, its derivatives (e.g., a bromo-substituted version) would be suitable substrates.
Cycloisomerization Reactions: Transition metals, particularly gold and copper, are known to catalyze the cycloisomerization of substrates containing both an alkene and another functional group, such as an alkyne or allene. nih.gov These atom-economical reactions can lead to the formation of complex heterocyclic structures like furans and pyrroles. nih.gov For example, Cu-catalyzed cycloisomerization of alkynyl imines and ketones is a mild and efficient method for heterocycle synthesis. nih.gov A suitably functionalized derivative of this compound could undergo such transformations.
Polymerization: Transition metal catalysts, including Ni(II) salicylaldiminato complexes, are used for the controlled polymerization of olefins. uchicago.edu These catalysts offer control over the polymer's microstructure and molecular weight. uchicago.edu Fluorinated styrenes can be polymerized using these methods to produce materials with specific thermal and surface properties. researchgate.net
The electronic properties of the trifluoromethoxy substituent play a crucial role in these catalytic processes. Its electron-withdrawing nature can affect the coordination of the metal to the double bond, the stability of organometallic intermediates, and the rate of key steps like oxidative addition and reductive elimination.
Olefination Reactions (Beyond Heck)
The vinyl group of this compound is itself the product of an olefination reaction, typically originating from its corresponding aldehyde, 3-(trifluoromethoxy)benzaldehyde (B1330798). While the Heck reaction represents a powerful method for aryl-alkene coupling, several other classic olefination strategies are instrumental in the synthesis of this compound and its homologues. These methods involve the conversion of a carbonyl group into a carbon-carbon double bond.
Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. libretexts.org It employs a phosphonium (B103445) ylide (a Wittig reagent), which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide would be treated with a base like n-butyllithium to form the ylide, which then reacts with 3-(trifluoromethoxy)benzaldehyde. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgudel.edu The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction. udel.edu Non-stabilized ylides, such as the one required here, typically favor the formation of (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The HWE reaction typically shows high stereoselectivity for the formation of (E)-alkenes, especially when using stabilized phosphonates. youtube.comresearchgate.net The synthesis of this compound via the HWE reaction would involve the deprotonation of a methylphosphonate (B1257008) ester, followed by reaction with 3-(trifluoromethoxy)benzaldehyde.
Julia Olefination: The Julia, or Julia-Lythgoe, olefination is another cornerstone of alkene synthesis, proceeding through a multi-step sequence involving a phenyl sulfone and a carbonyl compound. wikipedia.org The modern variant, the Julia-Kocienski olefination, is often performed as a one-pot reaction using a heteroaromatic sulfone (e.g., a benzothiazolyl or tetrazolyl sulfone). researchgate.netalfa-chemistry.com This reaction is known for its high functional group tolerance and often provides excellent stereoselectivity for the (E)-alkene. wikipedia.orgnih.gov The synthesis of resveratrol (B1683913) and its analogues has been achieved using this methodology. wikipedia.org
Table 1: Comparison of Olefination Reactions for the Synthesis of this compound
| Reaction | Reagents | Typical Base | Intermediate | Stereoselectivity | Byproduct |
| Wittig Reaction | Methyltriphenylphosphonium halide + 3-(trifluoromethoxy)benzaldehyde | n-BuLi, NaH | Oxaphosphetane | Tends toward (Z)-alkene with non-stabilized ylides | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Diethyl methylphosphonate + 3-(trifluoromethoxy)benzaldehyde | NaH, KHMDS | β-alkoxy phosphonate | Tends toward (E)-alkene | Diethyl phosphate (B84403) (water-soluble) |
| Julia-Kocienski Olefination | Methyl benzothiazolyl sulfone + 3-(trifluoromethoxy)benzaldehyde | KHMDS, LHMDS | β-alkoxysulfone | Tends toward (E)-alkene | SO₂, Benzothiazolone salt |
Carbon-Fluorine Bond Activation in Fluoroalkenes
Carbon-fluorine (C-F) bonds are the strongest single bonds in organic chemistry, and their activation for subsequent functionalization presents a significant chemical challenge. baranlab.org The trifluoromethoxy (-OCF₃) group, present in this compound, is particularly noted for its exceptional stability and general resistance to chemical transformations.
The reactivity of C-F bonds is highly dependent on the molecular context. In perfluoroarenes, for example, C-F bond activation can be achieved using transition metal complexes through mechanisms like oxidative addition. researchgate.net Similarly, C-F bonds in trifluoromethylarenes (-CF₃) can be activated under specific electrochemical conditions mediated by silyl (B83357) cations. rsc.org N-heterocyclic carbenes have also been shown to react with activated fluoroarenes via nucleophilic aromatic substitution of fluoride (B91410). nih.gov
However, the C-F bonds within a trifluoromethoxy group are significantly less reactive than those in a trifluoromethyl group or a simple fluoroarene. This heightened stability can be attributed to several factors:
Inductive Effect: The adjacent oxygen atom is highly electronegative and engages in resonance, which strengthens the C-F bonds.
Bond Strength: The bond dissociation energy of the C-F bonds in the -OCF₃ group is considerably high, making homolytic cleavage energetically unfavorable.
Lack of Low-Lying Orbitals: The group lacks accessible low-energy orbitals that could facilitate interaction with transition metal catalysts, which is a common pathway for C-F activation.
Consequently, the C-F bonds of the trifluoromethoxy group in this compound are considered robust and non-reactive under most conditions where C-H or other C-F bonds might be activated. Research into C-F activation typically focuses on more labile fluorinated moieties, and the trifluoromethoxy group is often employed in molecular design specifically for its chemical inertness.
Table 2: General Comparison of C-F Bond Dissociation Energies (BDE)
| Compound Type | Functional Group | Representative BDE (kcal/mol) | General Reactivity toward Activation |
| Fluoroalkane | R-CH₂-F | ~110 | High |
| Fluoroarene | Ar-F | ~124 | Moderate (requires specific catalysts/reagents) |
| Trifluoromethylarene | Ar-CF₃ | ~130 | Low (requires harsh conditions or specific reagents) |
| Trifluoromethoxyarene | Ar-OCF₃ | >130 | Very Low / Inert |
Spectroscopic Analysis in Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound and its homologues relies heavily on a suite of spectroscopic techniques. These methods allow for the structural confirmation of reactants and products, the identification of transient intermediates, and the kinetic monitoring of a reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is fundamental for tracking the transformation of functional groups. In the synthesis of this compound via olefination, ¹H NMR would be used to monitor the disappearance of the aldehydic proton signal (around 9.9-10.1 ppm) from 3-(trifluoromethoxy)benzaldehyde and the concurrent appearance of characteristic vinyl proton signals (typically between 5.0 and 7.0 ppm). The coupling constants between the vinyl protons are crucial for determining the stereochemistry (E/Z) of the newly formed double bond.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The conversion of the aldehyde carbonyl carbon (~190 ppm) to an sp²-hybridized alkene carbon (~110-140 ppm) is a clear indicator of a successful olefination reaction.
¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is an exceptionally powerful and sensitive tool. The trifluoromethoxy group gives a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment of the aromatic ring. Any reaction that alters the electronic nature of the benzene (B151609) ring or involves intermediates where the ring's conjugation is modified can be monitored by observing changes in the ¹⁹F chemical shift.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products and intermediates by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in MS/MS experiments can also offer structural information that helps distinguish between isomers.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. In the context of olefination, the disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde (around 1700 cm⁻¹) and the appearance of the alkene (C=C) stretching band (~1640 cm⁻¹) provides clear evidence of the reaction's progress.
Table 3: Characteristic Spectroscopic Data for this compound
| Technique | Nucleus / Region | Expected Chemical Shift / Signal | Information Provided |
| ¹H NMR | Vinyl Protons | δ 5.0 - 7.0 ppm (3H, complex multiplet) | Confirmation of alkene formation; stereochemistry from coupling constants. |
| Aromatic Protons | δ 7.0 - 7.5 ppm (4H, multiplet) | Substitution pattern of the benzene ring. | |
| ¹³C NMR | Aromatic Carbons | δ 115 - 150 ppm | Carbon skeleton of the aromatic ring. |
| C-OCF₃ | δ ~149 ppm (quartet, J ≈ 2 Hz) | Carbon attached to the trifluoromethoxy group. | |
| OCF₃ | δ ~121 ppm (quartet, J ≈ 257 Hz) | Carbon of the trifluoromethoxy group. | |
| Vinyl Carbons | δ ~115 ppm (-CH₂), ~135 ppm (-CH=) | Confirmation of the vinyl group. | |
| ¹⁹F NMR | -OCF₃ | δ ~ -58 ppm (singlet) | Presence and electronic environment of the trifluoromethoxy group. |
| IR | C=O Stretch | Absent (signal at ~1700 cm⁻¹ from aldehyde starting material disappears) | Confirmation of carbonyl consumption. |
| C=C Stretch | ~1640 cm⁻¹ | Presence of the newly formed alkene double bond. |
Polymerization Chemistry of 1 Ethenyl 3 Trifluoromethoxy Benzene and Fluorinated Styrene Monomers
Homopolymerization Behavior of Trifluoromethoxy-Substituted Styrenes
Detailed studies on the homopolymerization of 1-ethenyl-3-(trifluoromethoxy)benzene are not extensively documented in the literature. However, insights into its behavior can be drawn from studies on related fluorinated styrene (B11656) monomers, particularly other isomers of trifluoromethoxy-substituted styrene and styrenes with the structurally similar trifluoromethyl (-CF3) group.
Research on ortho- and para-trifluoromethoxy-substituted styrenes has shown that they can be polymerized in bulk using benzoyl peroxide as a radical initiator. The resulting polymers, poly(ortho-trifluoromethoxystyrene) and poly(para-trifluoromethoxystyrene), exhibit glass transition temperatures (Tg) of 80 °C and 73 °C, respectively. These values are notably lower than that of polystyrene (100 °C). researchgate.net This decrease in Tg is attributed to the flexibility of the ether bond in the -OCF3 group and the large free volume occupied by the substituent, which outweighs the effect of steric hindrance. researchgate.net
For comparison, trifluoromethyl-substituted styrenes have been more extensively studied. Monomers such as 2-(trifluoromethyl)styrene, and 3,5-bis(trifluoromethyl)styrene (B1333223) have been successfully polymerized via free radical polymerization using initiators like azobisisobutyronitrile (AIBN). researchgate.net The polymerization rate of these monomers is influenced by the position and number of -CF3 groups. For instance, the polymerization rate of 3,5-bis(trifluoromethyl)styrene is higher than that of 2-(trifluoromethyl)styrene, which in turn is higher than that of unsubstituted styrene. researchgate.net
Based on these findings, it can be inferred that this compound would also undergo free-radical homopolymerization. The trifluoromethoxy group at the meta position is expected to influence the monomer's reactivity and the properties of the resulting polymer. The electronic effect of the -OCF3 group would likely increase the polymerization rate compared to styrene. The glass transition temperature of poly(this compound) is anticipated to be lower than that of polystyrene, in line with the trend observed for the ortho and para isomers.
| Polymer | Glass Transition Temperature (Tg) in °C | Reference |
|---|---|---|
| Polystyrene | 100 | researchgate.net |
| Poly(ortho-trifluoromethoxystyrene) | 80 | researchgate.net |
| Poly(para-trifluoromethoxystyrene) | 73 | researchgate.net |
Copolymerization Strategies and Kinetics
Copolymerization is a versatile strategy to tailor the properties of polymers. Incorporating this compound into copolymers with common monomers like styrene and methacrylates can lead to materials with a unique combination of properties.
Radical Copolymerization with Co-monomers (e.g., Styrene, Methacrylates)
Free-radical copolymerization is a common method for synthesizing copolymers of substituted styrenes. Studies on the copolymerization of 3-(trifluoromethyl)styrene (B1348526) with styrene have provided valuable insights into the reactivity of these monomers. The monomer reactivity ratios for the copolymerization of styrene (St) and 3-(trifluoromethyl)styrene (StCF3) have been determined, indicating how readily each monomer adds to a growing polymer chain ending in either monomer unit. researchgate.net
For the styrene and 3-(trifluoromethyl)styrene system, the reactivity ratios were found to be rSt = 1.34 and rStCF3 = 0.54. researchgate.net Since rSt > 1, the propagating chain with a styrene terminal unit preferentially adds another styrene monomer. Conversely, with rStCF3 < 1, a propagating chain ending in a 3-(trifluoromethyl)styrene unit prefers to add a styrene monomer. This suggests that the resulting copolymer will have a tendency towards blocks of styrene units.
Given the electronic similarities between the trifluoromethyl and trifluoromethoxy groups, it is expected that this compound would exhibit similar behavior when copolymerized with styrene. The electron-withdrawing nature of the -OCF3 group would likely influence the reactivity of the vinyl group, affecting the copolymerization kinetics and the final copolymer composition.
Controlled Radical Polymerization Methods (ATRP, NMP, RAFT/MADIX)
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. These methods have been successfully applied to the polymerization of various substituted styrenes. nih.govmdpi.com
ATRP has been used for the polymerization of a range of substituted styrenes, with the rate of polymerization being dependent on the electronic nature of the substituent. cmu.edu Monomers with electron-withdrawing groups generally polymerize faster than those with electron-donating groups. cmu.edu This suggests that this compound would be a suitable monomer for ATRP, likely exhibiting a relatively high polymerization rate.
NMP is another effective CRP method for styrene and its derivatives. It has been successfully employed for the copolymerization of α-trifluoromethylstyrenes with styrene, yielding copolymers with controlled molecular weights and low dispersity. nih.govmdpi.com This indicates the potential of NMP for the controlled polymerization of styrenes with ring substituents like the trifluoromethoxy group.
RAFT polymerization is known for its versatility and tolerance to a wide range of functional groups. While specific studies on the RAFT polymerization of this compound are scarce, the general applicability of RAFT to substituted styrenes suggests it would be a viable method for achieving controlled polymerization of this monomer.
Influence of Trifluoromethoxy Substitution on Polymerization Characteristics
The trifluoromethoxy group, with its distinct steric and electronic properties, significantly influences the polymerization behavior of the styrene monomer.
Monomer Reactivity Ratios and Propagation Behavior
As previously mentioned, the monomer reactivity ratios are crucial in predicting the composition and structure of a copolymer. For the closely related 3-(trifluoromethyl)styrene copolymerized with styrene, the reactivity ratios (rSt = 1.34, rStCF3 = 0.54) indicate that styrene is more reactive towards a polystyryl radical than 3-(trifluoromethyl)styrene, and a poly(3-(trifluoromethyl)styryl) radical prefers to react with styrene. researchgate.net
This behavior can be attributed to the electronic effects of the trifluoromethyl group. The electron-withdrawing nature of the -CF3 group reduces the electron density of the vinyl double bond, making it more susceptible to radical attack. However, it also stabilizes the resulting benzylic radical, which can affect the propagation rate. A similar trend would be expected for this compound due to the electron-withdrawing nature of the -OCF3 group.
| Monomer 2 (M2) | r1 (Styrene) | r2 (Substituted Styrene) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)styrene | 1.34 | 0.54 | researchgate.net |
Steric and Electronic Effects on Polymer Chain Growth
The polymerization of substituted styrenes is governed by a combination of steric and electronic effects. The electronic effect of a substituent can be quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). cmu.edunih.gov For the ATRP of substituted styrenes, it has been shown that the apparent polymerization rate constants follow the Hammett equation, with electron-withdrawing substituents leading to faster polymerization rates. cmu.edu The trifluoromethoxy group has a positive Hammett constant, indicating its electron-withdrawing nature, which would be expected to increase the rate of polymerization of this compound compared to styrene.
Steric effects also play a crucial role. While the trifluoromethoxy group is bulky, its placement at the meta position minimizes direct steric hindrance at the propagating radical center. In contrast, ortho-substituted styrenes often exhibit lower polymerization rates due to significant steric hindrance. researchgate.net The flexibility of the C-O bond in the trifluoromethoxy group might also contribute to a larger free volume in the resulting polymer, influencing properties like the glass transition temperature. researchgate.net
Mechanisms of Trifluoromethylation during Styrene Polymerization
The introduction of trifluoromethyl (CF₃) groups into polystyrene during polymerization can occur through specific mechanisms, particularly when the polymerization is initiated by a trifluoromethyl radical. Research has shown that when a CF₃ radical is generated in situ, it can lead to both the initiation of the polymer chain and the trifluoromethylation of the styrene monomer itself. researchgate.netresearchgate.netnih.gov
One proposed mechanism involves the initial formation of a trifluoromethyl styrene monomer, which then undergoes radical copolymerization with styrene. researchgate.netnih.gov This process was observed when a perfluorinated highly branched persistent radical (PPFR) was used as a source of CF₃ radicals at temperatures above 85°C. researchgate.netresearchgate.net Spectroscopic analysis of the resulting fluorinated polystyrenes (CF₃-PSts) confirmed the presence of CF₃ groups at the end of the polymer chains, as well as the trifluoromethylation of the phenyl ring, primarily in the meta-position. researchgate.netnih.gov
The subsequent radical copolymerization of the newly formed trifluoromethyl styrene with styrene was confirmed through MALDI-TOF spectrometry. The analysis of the resulting polymers highlighted distributions with mass differences corresponding to both styrene (104 m/z) and trifluoromethyl styrene (172 m/z) units, providing clear evidence of a copolymer structure. nih.gov This dual mechanism of initiation and monomer modification results in a complex polymer architecture with both CF₃ end-groups and trifluoromethylated phenyl side chains.
Structure-Property Relationships in Fluorinated (Co)polymers
The incorporation of fluorine-containing groups into styrene-based polymers significantly influences their properties, establishing clear structure-property relationships. The type, position, and concentration of the fluorinated substituent on the styrene monomer are key factors that determine the thermal, surface, and chemical characteristics of the resulting (co)polymers. rsc.orgfluorine1.runih.gov
Fluorinated polymers are noted for their chemical and thermal resistance, low surface energy, and poor wettability, which makes them suitable for creating specialized coatings and films. fluorine1.ru The presence of fluorine-containing units in a polystyrene structure can lead to enhanced thermal stability and higher glass transition temperatures (Tg). rsc.org For instance, copolymers of styrene (ST) with α-trifluoromethylstyrene (TFMST) have shown an increase in Tg to as high as 114°C and slightly improved thermal stability compared to pure polystyrene. rsc.org Similarly, polystyrenes that underwent trifluoromethylation during polymerization exhibited significantly better thermal stability, with a 10% weight loss occurring at 356–376°C. researchgate.netnih.gov
The surface properties of fluorinated styrene copolymers are also dramatically altered. The segregation of fluorinated segments to the polymer-air interface leads to a reduction in surface free energy. nih.govrsc.org This is evident in the increased hydrophobicity and oleophobicity of the material. Research on copolymers of styrene with α-fluoromethylstyrene (FMST) or α-trifluoromethylstyrene (TFMST) demonstrated a major change in surface properties. Incorporating 20–40 mol% of FMST or 10–20 mol% of TFMST into the copolymer structure resulted in exceptionally high water contact angles, reaching up to 147°. rsc.org This indicates a highly non-wettable surface. Similarly, for copolymers of styrene and 2,3,4,5,6-pentafluorostyrene, the surface energy was found to decrease as the content of the fluorinated monomer increased. nih.gov
The reactivity of fluorinated styrene monomers can also impact the final polymer structure and molecular weight. Monomers like FMST and TFMST have been shown to be less reactive than styrene, which can retard the rate of polymerization and result in lower molecular weights. rsc.org However, controlled polymerization techniques, such as nitroxide-mediated polymerization (NMP), can be employed to manage the incorporation of monomers like TFMST into copolymers, allowing for control over the composition and structure. nih.gov
The table below summarizes the effect of incorporating different fluorinated monomers on the properties of styrene copolymers based on various research findings.
| Fluorinated Monomer | Copolymer System | Key Property Changes | Reference |
| α-Trifluoromethylstyrene (TFMST) | poly(TFMST-co-ST) | Increased Glass Transition Temperature (up to 114°C); Enhanced Thermal Stability; High Water Contact Angle (up to 147°) | rsc.org |
| α-Fluoromethylstyrene (FMST) | poly(FMST-co-ST) | High Water Contact Angle (up to 147°) | rsc.org |
| 2,3,4,5,6-Pentafluorostyrene (PFS) | poly(S-co-FS) | Decreased Surface Energy with increasing PFS content; Reduced Protein Adsorption | nih.gov |
| In situ formed Trifluoromethyl Styrene | CF₃-PSt | Significantly Improved Thermal Stability (10% weight loss at 356-376°C) | researchgate.netnih.gov |
Computational and Theoretical Investigations of 1 Ethenyl 3 Trifluoromethoxy Benzene and Its Analogues
Electronic Structure and Conformation Analysis
The interplay between the electron-withdrawing trifluoromethoxy group and the conjugated ethenyl substituent on the benzene (B151609) ring governs the molecule's electronic properties and preferred three-dimensional shape.
The molecular geometry of 1-ethenyl-3-(trifluoromethoxy)benzene is determined by the arrangement of its constituent functional groups around the central phenyl ring. While the benzene ring itself is planar, the rotational freedom of the ethenyl and trifluoromethoxy groups gives rise to different possible conformations.
Theoretical calculations and gas-phase electron diffraction (GED) studies on the analogue trifluoromethoxybenzene (TFMB) have established a strong conformational preference. researchgate.netwikipedia.org Unlike methoxybenzene, where the methoxy (B1213986) group is coplanar with the phenyl ring, the trifluoromethoxy group in TFMB adopts a perpendicular orientation. researchgate.netbeilstein-journals.org In this conformation, the C-O-C plane is orthogonal to the plane of the benzene ring. acs.org Ab initio calculations at the MP2/6-31G** level indicate this perpendicular form is the energy minimum, with the planar conformation representing the peak of the rotational barrier, approximately 1.4 kcal/mol higher in energy. researchgate.net This preference is attributed to a combination of steric repulsion and specific orbital interactions involving the oxygen lone pairs and the benzene ring orbitals. researchgate.net
The table below presents typical bond lengths and angles for the constituent parts of the molecule, derived from computational studies on related structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C=C (ethenyl) | ~1.34 Å | |
| C-O (aryl ether) | ~1.37 Å | |
| O-C (CF3) | ~1.42 Å | |
| C-F | ~1.33 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-C (ether) | ~118° | |
| F-C-F | ~108° | |
| Dihedral Angle | C(aryl)-C(aryl)-O-C(F3) | ~90° researchgate.netbeilstein-journals.org |
Modern computational chemistry relies heavily on analyzing the electron density to understand chemical bonding and reactivity.
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a cost-effective method for determining the electronic structure, geometry, and energies of molecules. uci.edusid.irmdpi.com For this compound, DFT calculations at levels such as B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-311G(d,p)) would be used to optimize the molecular geometry, calculate the torsional potentials discussed above, and generate the electron density required for other analyses like MEDT and ELF. mdpi.com
Molecular Electron Density Theory (MEDT) proposes that the feasibility of a reaction is driven by the changes in electron density along the reaction path. mdpi.com This theory is particularly useful for analyzing cycloaddition reactions. scielo.org.mx Within MEDT, conceptual DFT reactivity indices are used to classify reactants. researchgate.netresearchgate.net The ethenyl group of this compound allows it to act as an ethylene (B1197577) derivative in such reactions. Depending on the reaction partner, a global electron density transfer (GEDT) would occur, indicating the polar nature of the reaction. researchgate.net For instance, in a [3+2] cycloaddition with a nucleophilic C-cyclopropyl-N-methylnitrone, the analogue styrene (B11656) acts as the electrophile, accepting electron density. scielo.org.mxresearchgate.net
Electron Localization Function (ELF) provides a chemically intuitive map of electron pair localization in a molecule. wikipedia.org An ELF analysis of this compound would reveal distinct basins corresponding to different chemical features. jussieu.frresearchgate.net These would include:
Core basins for the carbon, oxygen, and fluorine atoms.
Disynaptic basins representing the covalent C-H, C-C, C=C, C-O, and C-F bonds. cdnsciencepub.com
Monosynaptic basins corresponding to the lone pairs on the oxygen atom. The population of these basins (the number of electrons they contain) and their shape provide a quantitative picture of the bonding and electron distribution within the molecule. cdnsciencepub.com
Quantum chemical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. q-chem.com After optimizing the molecular geometry to an energy minimum, a frequency calculation involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com The resulting frequencies must all be real to confirm the structure is a true minimum. aps.org
For this compound, the calculated vibrational spectrum would show characteristic frequencies for its functional groups. These theoretical spectra are invaluable for assigning experimental bands. researchgate.netacs.org
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H stretching (ethenyl) | Ethenyl Group | 3100 - 3000 |
| C=C stretching (aromatic) | Phenyl Ring | 1600 - 1450 |
| C=C stretching (ethenyl) | Ethenyl Group | ~1630 |
| C-F stretching | Trifluoromethyl Group | 1350 - 1100 (multiple strong bands) |
| C-O-C asymmetric stretching | Aryl-CF3 Ether | ~1280 - 1240 |
| C-H out-of-plane bending | Phenyl Ring | 900 - 675 |
Mechanistic Pathways Elucidation
Computational methods are essential for mapping the detailed pathways of chemical reactions, identifying transient intermediates and transition states that cannot be isolated experimentally. The ethenyl group of this compound is a prime site for reactions such as cycloadditions. The [3+2] cycloaddition reaction serves as a well-studied example for illustrating mechanistic calculations. scielo.org.mxacs.org
A chemical reaction proceeds from reactants to products over an energy barrier, the peak of which is the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, corresponding to an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. sid.iryoutube.com
Computationally, a TS is located using specialized algorithms that search for this saddle point. A key confirmation of a true TS is a vibrational frequency calculation, which must yield exactly one imaginary frequency. sid.irmdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the simultaneous forming of the two new single bonds in a concerted cycloaddition.
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. mdpi.com The IRC algorithm follows the energy downhill from the TS in both directions, generating the minimum energy path that connects the transition state to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This traces the reaction coordinate and confirms that the calculated TS correctly links the intended species.
By calculating the energies of the reactants, transition states, and products, a reaction's energetic profile can be constructed. These calculations provide key thermodynamic and kinetic insights. The primary energetic parameters are the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr).
ΔG‡ (Activation Energy): The energy difference between the transition state and the reactants. It determines the reaction rate; a lower activation energy corresponds to a faster reaction.
ΔGr (Reaction Energy): The energy difference between the products and the reactants. It determines the position of the equilibrium; a negative value indicates an exergonic (spontaneous) reaction.
For the [3+2] cycloaddition of a substituted styrene, DFT calculations can determine these values. For example, in the reaction of 2,2,2-trifluorodiazoethane (B1242873) with styrene, the calculated activation free energy is 18.5 kcal/mol. acs.org The reaction is highly favorable, with a calculated exothermicity often exceeding 30 kcal/mol for such cycloadditions. mdpi.com Solvent effects can also be included in these calculations using continuum models (like CPCM), which can alter the activation and reaction energies. sid.ir
The table below shows representative calculated energetic parameters for a model [3+2] cycloaddition reaction involving a styrene derivative, illustrating a typical energetic profile.
| Parameter | Description | Representative Calculated Value (kcal/mol) |
| ΔH‡ | Enthalpy of Activation | 4.1 - 23.3 researchgate.netmdpi.com |
| ΔG‡ | Gibbs Free Energy of Activation | 13.6 - 19.9 mdpi.com |
| ΔHr | Enthalpy of Reaction | -30 to -40 mdpi.com |
| ΔGr | Gibbs Free Energy of Reaction | Highly exergonic researchgate.net |
Computational Studies of Competing Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of complex organic reactions by modeling the energetics of various possible reaction routes. mdpi.comnih.gov For this compound and its analogues, these computational studies can provide detailed insight into competing reaction pathways, helping to predict the most likely products under specific conditions. By calculating the free energies of transition states and intermediates, researchers can map out potential energy surfaces and identify the lowest energy path, which corresponds to the most favorable reaction channel. nih.gov
A common application of these methods is in the study of addition reactions to the vinyl group of substituted styrenes. For instance, in catalytic reactions like cyclopropanation, DFT calculations can be used to compare different mechanistic possibilities. nih.govnih.gov Studies on analogous systems, such as the B(C6F5)3-catalyzed cyclopropanation of styrene with aryldiazodiacetate, have evaluated multiple pathways, including different modes of catalyst activation (e.g., N-bound, C-bound, or O-bound activation). nih.gov By comparing the calculated energy barriers for each potential route, the most plausible mechanism can be identified. For example, the O-bound boron activation pathway, followed by the removal of N2, was determined to be the most favorable route in that specific reaction. nih.govnih.gov
Similarly, in [3+2] cycloaddition reactions involving trifluoromethyl-substituted vinylbenzenes, computational models are used to determine the activation energies for the formation of different regioisomers. researchgate.net These calculations help explain and predict the experimental outcomes, attributing the observed selectivity to the energetic favorability of one reaction pathway over another. The presence of the electron-withdrawing trifluoromethyl group has been shown to reduce the activation energy in certain cycloaddition reactions, thereby increasing the reaction yield in agreement with experimental observations. researchgate.net
The table below illustrates a hypothetical comparison of calculated activation energies for two competing pathways in a generic reaction involving a substituted styrene, demonstrating how computational data is used to predict the major product.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Formation of Product A via Transition State A | 15.2 | Minor Product |
| Pathway B | Formation of Product B via Transition State B | 12.5 | Major Product |
Theoretical Predictions of Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical reactions can be predicted using theoretical models that account for the electronic and steric effects of its substituents. The trifluoromethoxy (-OCF3) group, in particular, exerts a profound influence on the molecule's properties. Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect significantly modulates the reactivity of both the benzene ring and the vinyl substituent.
A quantitative method for assessing these electronic effects is the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants. wikipedia.org The Hammett substituent constant (σ) quantifies the electronic influence of a substituent. The trifluoromethoxy group has positive σ values for both the meta (σm) and para (σp) positions, indicating its electron-withdrawing nature through both inductive and resonance effects. The strong electron-withdrawing character of the -OCF3 group deactivates the vinyl group towards electrophilic attack, making it less reactive than unsubstituted styrene.
The following table presents Hammett constants for the trifluoromethoxy group and other relevant substituents for comparison.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference |
|---|---|---|---|
| -OCF3 | +0.40 | +0.35 | science.gov |
| -CF3 | +0.43 | +0.54 | wikipedia.org |
| -OCH3 | +0.115 | -0.268 | wikipedia.org |
| -Cl | +0.373 | +0.227 | wikipedia.org |
| -H | 0.00 | 0.00 | wikipedia.org |
Beyond empirical parameters, DFT calculations are instrumental in predicting selectivity. By modeling the transition states for reactions at different sites, the regioselectivity and stereoselectivity can be determined. For instance, in nucleophilic aromatic substitution reactions on perfluoroaromatics, DFT has been used to predict that substitution will occur preferentially at the position para to a nitrogen atom by demonstrating that the transition state for this pathway has the lowest activation energy. mdpi.com This approach can be applied to predict the outcomes of reactions involving this compound, such as determining the preferred orientation in cycloaddition reactions or the regioselectivity of electrophilic additions to the vinyl group.
Furthermore, the conformational properties of the trifluoromethoxy group can influence selectivity. Unlike the planar conformation favored by methoxybenzenes, trifluoromethoxybenzenes typically adopt a conformation where the O-CF3 bond is orthogonal to the plane of the aryl ring. nih.govrsc.org This preferred geometry can create specific steric environments around the adjacent vinyl group, potentially directing the approach of reagents and influencing the stereochemical outcome of reactions.
Applications in Advanced Materials Science
Development of Fluorinated Polymer Materials
The introduction of the trifluoromethoxy (-OCF3) group into a polystyrene backbone through the polymerization of 1-ethenyl-3-(trifluoromethoxy)benzene can lead to the development of a new class of fluorinated polymers with tailored functionalities. The presence of fluorine significantly alters the physicochemical properties of the resulting polymer compared to its non-fluorinated counterpart, polystyrene.
Functional Polymers for Specialized Coatings and Surfaces
Polymers incorporating this compound are expected to exhibit low surface energy, a hallmark of fluorinated polymers. This property is crucial for the development of specialized coatings with hydrophobicity and oleophobicity, leading to anti-fouling and self-cleaning surfaces. The surface energy of polymer films has been shown to decrease with an increasing content of fluorinated styrene (B11656) monomers. For instance, copolymers of styrene and pentafluorostyrene have demonstrated a significant reduction in protein adsorption as the fluorine content increases, highlighting their potential as antibiofouling coatings. nih.gov
The low surface energy imparted by the trifluoromethoxy group would result in high contact angles for both water and oils, preventing the wetting and adhesion of various substances. This makes such polymers highly suitable for applications in protective coatings for electronics, optical devices, and biomedical implants, where resistance to environmental contaminants and biofouling is critical.
Advanced Materials for Membranes and Separation Technologies
Fluorinated polymers are renowned for their high gas permeability, making them excellent candidates for membrane-based gas separation technologies. The incorporation of bulky, fluorine-containing groups like trifluoromethoxy can disrupt polymer chain packing, leading to an increase in fractional free volume (FFV). This increased free volume facilitates the transport of gas molecules through the membrane.
Research on polymers of intrinsic microporosity (PIMs) containing trifluoromethyl groups has shown that while gas permeability may decrease with the introduction of certain fluorinated groups, the selectivity for specific gas pairs, such as O2/N2 and CO2/N2, can be significantly enhanced. acs.orgresearchgate.netcanada.ca For example, ladder polymers with trifluoromethyl and phenylsulfone groups have exhibited O2/N2 selectivity ranging from 3.4 to 4.7, coupled with high O2 permeability. researchgate.net Perfluorodioxolane polymers, which also feature trifluoromethyl groups, have demonstrated high gas permeability and significant selectivity for certain gas pairs. mdpi.com It is anticipated that polymers derived from this compound would exhibit similar favorable gas transport properties, making them promising materials for applications in carbon capture, nitrogen enrichment, and other industrial gas separations.
The table below illustrates the gas permeability and selectivity of some relevant fluorinated polymers, providing a basis for the expected performance of polymers containing the trifluoromethoxy styrene monomer.
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |
| PIM-1 | O₂/N₂ | 1133 | 3.2 |
| TFMPSPIM-4 | O₂/N₂ | 156 | 4.7 |
| PIM-1 | CO₂/N₂ | 5366 | 15 |
| TFMPSPIM-1 | CO₂/N₂ | 2841 | 18 |
Note: Data is for analogous fluorinated polymers and serves as a predictive reference.
Novel Optical Materials
The low refractive index of fluoropolymers makes them highly desirable for various optical applications, including anti-reflective coatings, optical fibers, and waveguides. The refractive index of polymers can be tailored by the incorporation of fluorine-containing monomers. For instance, poly(2-bromo-4-trifluoromethyl styrene) has a refractive index of 1.5000. scipoly.com The presence of the trifluoromethoxy group in the polymer derived from this compound is expected to result in a material with a low refractive index and high optical clarity.
Furthermore, the C-F bond's high energy and low polarizability contribute to low optical dispersion and absorption in the visible and near-infrared regions. This can lead to the development of optical components with improved performance and reduced signal loss.
Engineering of Materials with Low Surface Energy
The trifluoromethoxy group is a key contributor to the low surface energy of polymers incorporating this compound. The surface energy of a material dictates its wettability and adhesive characteristics. Materials with low surface energy are hydrophobic and oleophobic, meaning they repel water and oils.
The synthesis of fluorinated polystyrenes by acylating polystyrene with trifluoroacetic anhydride (B1165640) has been shown to produce polymers with significantly altered surface properties. scispace.com The degree of fluorination can be controlled, allowing for the fine-tuning of the surface energy. It is well-established that surfaces with a high concentration of -CF3 groups exhibit extremely low surface energies.
The table below presents the contact angles of water on various polymer surfaces, illustrating the effect of fluorination on hydrophobicity.
| Polymer | Water Contact Angle (°) |
| Polystyrene | 85-95 |
| Poly(methyl methacrylate) | 60-70 |
| Polytetrafluoroethylene (PTFE) | 108-112 |
| Predicted Poly(this compound) | >100 |
Note: The value for Poly(this compound) is an educated prediction based on data for other fluoropolymers.
The ability to engineer materials with precisely controlled low surface energy opens up applications in non-stick coatings for cookware, anti-graffiti surfaces, and moisture-repellent textiles.
Influence of Fluorine Content on Material Performance
An increase in fluorine content generally leads to:
Lower Surface Energy: As the concentration of trifluoromethoxy groups on the polymer surface increases, the material becomes more hydrophobic and oleophobic.
Improved Thermal Stability: The high bond energy of the C-F bond compared to the C-H bond enhances the thermal stability of the polymer, increasing its decomposition temperature.
Reduced Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, which is advantageous for applications in microelectronics as insulating layers.
Increased Gas Permeability: Higher fluorine content, particularly from bulky groups like -OCF3, can increase the fractional free volume of the polymer, leading to higher gas permeability.
Modified Optical Properties: The refractive index of the polymer can be tuned by adjusting the fluorine content. Generally, a higher fluorine content leads to a lower refractive index.
The synthesis of copolymers with varying ratios of fluorinated and non-fluorinated monomers provides a versatile platform for creating materials with a wide spectrum of properties tailored for specific high-performance applications. nih.gov
Environmental Fate and Degradation Mechanisms of Fluorinated Vinyl Aromatics
Environmental Persistence and Resistance to Degradation
The C-F bond is the strongest single bond that carbon can form, making it difficult for microbial enzymes to cleave. nih.gov The trifluoromethoxy group, containing three such bonds, is particularly stable. Studies on analogous compounds, such as those with trifluoromethyl (-CF3) groups, show that these moieties generally remain intact even if other parts of the molecule are transformed. Therefore, while the vinyl group might undergo transformation, the resulting fluorinated aromatic core is likely to persist in the environment for extended periods. thermofisher.com Materials Safety Data Sheets for related compounds often indicate that they may persist in the environment and are not readily biodegradable. thermofisher.comsynquestlabs.com
Chemical Degradation Pathways
Abiotic degradation processes in the environment, such as photolysis and oxidation, could play a role in the transformation of 1-ethenyl-3-(trifluoromethoxy)benzene.
Oxidation: The ethenyl (vinyl) group is a likely site for chemical oxidation. In the atmosphere or aquatic environments, it can react with hydroxyl radicals (•OH) or ozone (O3). This could lead to the cleavage of the double bond and the formation of aldehydes or carboxylic acids, transforming the vinyl group but leaving the recalcitrant trifluoromethoxy-substituted aromatic ring intact.
Photodegradation: Aromatic compounds can undergo photodegradation, particularly in the presence of sensitizers found in natural waters. While the trifluoromethoxy group itself is highly stable, UV radiation could potentially initiate reactions on the benzene (B151609) ring or the vinyl group. researchgate.net Studies on other trifluoromethyl-substituted aromatic compounds have shown that photolysis can occur, though the degradation rates and products are highly dependent on environmental conditions such as pH and the presence of other substances that can generate reactive species. researchgate.net However, complete mineralization is unlikely, and transformation often leads to other persistent fluorinated byproducts.
Biological Degradation Challenges and Microbial Recalcitrance
The biological degradation of this compound is expected to be severely limited. While a wide variety of microorganisms can metabolize styrene (B11656) as a sole carbon and energy source, the trifluoromethoxy substituent presents a significant barrier to microbial attack. nih.govresearchgate.netontosight.ai
Microbial degradation of aromatic compounds is typically initiated by dioxygenase enzymes, which insert oxygen atoms into the benzene ring, destabilizing it and leading to ring cleavage. nih.gov However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to the electrophilic attack by these oxygenase enzymes. Even if initial oxidation of the vinyl group were to occur, the resulting fluorinated phenylacetic acid derivative would likely be a dead-end metabolite, resistant to further breakdown. Some studies have shown that while certain bacteria can degrade benzotrifluoride (B45747) (a related compound), the process is slow and requires specific enzymatic machinery. tandfonline.com
The general resistance of polyfluorinated compounds to microbial degradation, termed microbial recalcitrance, stems from several fundamental factors. These challenges are key to understanding why compounds like this compound persist.
| Factor | Description |
| C-F Bond Strength | The carbon-fluorine bond is exceptionally strong (up to 135 kcal/mol), requiring a large amount of energy for enzymatic cleavage, which most microbial enzymes cannot provide. nih.gov |
| Fluoride (B91410) Toxicity | The product of defluorination, the fluoride ion (F⁻), is highly toxic to microorganisms. It can inhibit essential enzymes, such as enolase and ATPases, disrupting cellular metabolism and energy production even at low concentrations. nih.gov |
| Lack of Evolved Pathways | The vast majority of organofluorine compounds are synthetic and have only been introduced into the environment relatively recently. This has not provided sufficient evolutionary time for microbes to develop specific and efficient degradation pathways. nih.govnih.gov |
| Enzyme Inhibition | The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially inhibiting the enzymes that would otherwise degrade the non-fluorinated parts of the compound. |
| Low Bioavailability | Some fluorinated compounds have low water solubility, which can limit their availability to microbial cells for degradation. thermofisher.com |
General Remediation Strategies for Fluorinated Compounds in the Environment
Due to their persistence, removing fluorinated compounds from the environment requires robust remediation technologies. Strategies are generally focused on either concentrating and containing the compounds or destroying them through high-energy processes.
| Remediation Strategy | Principle of Operation | Limitations and Challenges |
| Adsorption | Uses materials like Granular Activated Carbon (GAC) or ion-exchange resins to physically bind and remove fluorinated compounds from water. The contaminants are transferred from the liquid phase to the solid adsorbent. itrcweb.org | This is a separation, not a destruction, technique. The spent adsorbent material becomes a hazardous waste that requires further treatment or disposal, often by incineration. cswab.org |
| Incineration | High-temperature thermal destruction (typically >1000°C) is used to break the strong C-F bonds and mineralize the compounds. | Requires significant energy input and carries the risk of incomplete combustion, which can lead to the formation of other hazardous byproducts. pops.int |
| Electrochemical Oxidation | An electrical current is passed through specialized electrodes (e.g., boron-doped diamond) in contaminated water, generating powerful oxidizing agents that can break down fluorinated molecules. | Can be energy-intensive and its effectiveness can be reduced by other non-target compounds in the water matrix. The technology is still developing for large-scale applications. nih.gov |
| In Situ Chemical Oxidation (ISCO) | Strong chemical oxidants (e.g., persulfate, permanganate) are injected into the contaminated soil or groundwater to destroy the pollutants in place. | The effectiveness for highly fluorinated compounds is often limited due to their inherent chemical stability. pops.int |
| Bioaugmentation | Involves introducing specialized microorganisms capable of degrading specific contaminants into a contaminated site. | Finding and applying microbes that can effectively degrade highly recalcitrant fluorinated compounds in complex environmental settings remains a major challenge. researchgate.net |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-ethenyl-3-(trifluoromethoxy)benzene, and what experimental conditions are critical for yield optimization?
- Answer : The synthesis typically involves halogenated intermediates. For example, 1-(bromomethyl)-3-(trifluoromethoxy)benzene (CAS 402-23-3) can undergo dehydrohalogenation using strong bases like KOtBu or LDA to form the ethenyl group via elimination . Alternatively, Heck cross-coupling using palladium catalysts with styrene derivatives may introduce the ethenyl moiety. Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and temperature control (e.g., 0°C to room temperature for elimination; 80–100°C for Heck reactions). Purity is ensured via column chromatography (silica gel, hexane/EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- ¹H NMR : Identifies vinyl protons (δ 5.2–6.5 ppm as doublets or multiplets) and aromatic protons (δ 6.8–7.5 ppm).
- ¹⁹F NMR : Detects the trifluoromethoxy group (δ −55 to −58 ppm as a singlet) .
- GC-MS/EI-MS : Confirms molecular ion peaks (expected m/z 188.15 for [M]⁺) and fragmentation patterns.
- IR Spectroscopy : Confirms C=C (1640–1680 cm⁻¹) and CF₃O (1250–1300 cm⁻¹) stretches.
- HPLC-PDA : Validates purity (>95%) using reverse-phase columns (e.g., C18) with methanol/water gradients .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the electronic properties and regioselectivity of this compound in Diels-Alder reactions?
- Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing dienophiles to the para position of the ethenyl group. In reactions with furan and LDA, the ethenyl moiety acts as a dienophile, forming 1,4-dihydro-1,4-epoxynaphthalene derivatives. Computational studies (DFT) suggest that the -OCF₃ group lowers the LUMO energy of the ethenyl group, enhancing reactivity. Experimental optimization requires THF as a solvent and low temperatures (−78°C) to favor endo selectivity .
Q. What methodologies are employed to assess the potential of this compound derivatives as enzyme inhibitors in medicinal chemistry?
- Answer :
- Step 1 : Functionalization of the ethenyl group via epoxidation or hydroamination to introduce reactive handles (e.g., -NH₂, -OH) .
- Step 2 : Coupling with pharmacophores (e.g., sulfonamides, urea moieties) using Mitsunobu or Ullmann reactions. For example, 1-isocyanato-3-(trifluoromethoxy)benzene derivatives (synthesized via Curtius rearrangement) are condensed with amines to form urea-based inhibitors .
- Step 3 : Bioactivity assays (e.g., ADAM-17 inhibition) using fluorescence resonance energy transfer (FRET) substrates and IC₅₀ determination via dose-response curves .
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The -OCF₃ group creates a meta-directing effect, making the ethenyl group’s ortho position more electrophilic. Fukui indices (electrophilicity) and molecular electrostatic potential (MEP) maps guide predictions. Experimental validation involves nitration or halogenation reactions, with HPLC monitoring regioselectivity .
Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed coupling reactions involving this compound?
- Answer : Discrepancies arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos), solvent polarity (DMF vs. toluene), and additive effects (e.g., Cs₂CO₃ vs. K₃PO₄). Systematic Design of Experiments (DoE) identifies optimal conditions. For Suzuki-Miyaura couplings, aryl boronic acids with electron-donating groups improve yields (70–90%) compared to electron-withdrawing substituents (40–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
